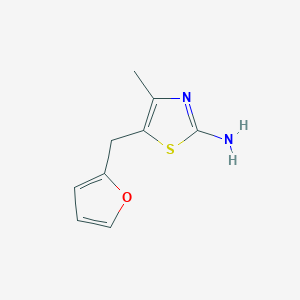
5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine is an organic compound that features a furan ring, a thiazole ring, and an amine group. This compound is of interest due to its unique structural properties, which make it a valuable candidate for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction, where furan is alkylated with a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Microwave-assisted synthesis is also a viable method, as it can significantly reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various amide or imine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or aldehydes are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Amide or imine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their antimicrobial and anticancer properties. The presence of both furan and thiazole rings contributes to its bioactivity.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of 5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and thiazole rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. This compound can also modulate signaling pathways by binding to receptors and altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Furan-2-ylmethyl)-1,3-thiazol-2-amine: Lacks the methyl group on the thiazole ring.
4-Methyl-1,3-thiazol-2-amine: Lacks the furan ring.
5-(Furan-2-ylmethyl)-4-methyl-1,3-oxazole-2-amine: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine is unique due to the presence of both a furan and a thiazole ring, which confer distinct chemical and biological properties. The combination of these rings enhances its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal chemistry.
Propriétés
Formule moléculaire |
C9H10N2OS |
|---|---|
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
5-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H10N2OS/c1-6-8(13-9(10)11-6)5-7-3-2-4-12-7/h2-4H,5H2,1H3,(H2,10,11) |
Clé InChI |
FLGXEJHFTPXBSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)N)CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


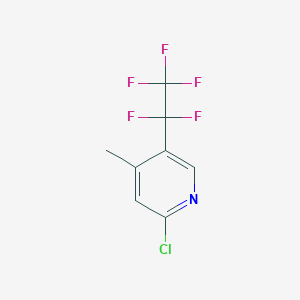
![2-mercapto-3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12120231.png)

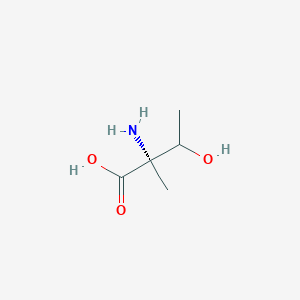
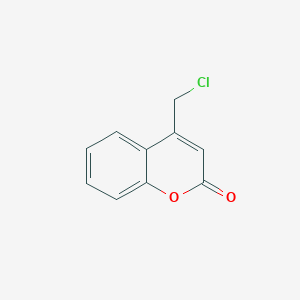
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide](/img/structure/B12120262.png)
![4-Chloro-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B12120271.png)
![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12120283.png)
![2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120284.png)
![(2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine](/img/structure/B12120285.png)
![5-bromo-N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B12120293.png)
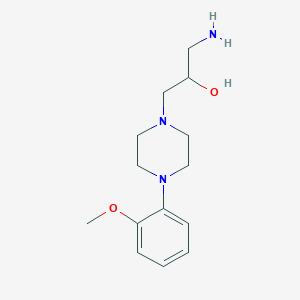

![1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-](/img/structure/B12120304.png)
